Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate
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Overview
Description
Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H42N4O6P2 and a molecular weight of 424.45 g/mol. It is known for its unique structure, which includes a dodecyl chain and bisphosphonate groups, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Dodecylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can modify the bisphosphonate groups.
Substitution: The dodecyl chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can introduce different functional groups into the dodecyl chain.
Scientific Research Applications
Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biomolecule modifier.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with molecular targets such as enzymes and receptors. The bisphosphonate groups can bind to metal ions and other biomolecules, influencing various biochemical pathways. This binding can modulate enzyme activity, cellular signaling, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- Triammonium hydrogen ((octylimino)bis(methylene))bisphosphonate
- Triammonium hydrogen ((hexadecylimino)bis(methylene))bisphosphonate
Uniqueness
Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is unique due to its specific dodecyl chain length, which imparts distinct physicochemical properties compared to its analogs with shorter or longer alkyl chains. This uniqueness makes it particularly suitable for applications requiring specific hydrophobicity and molecular interactions.
Biological Activity
Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate family, which are known for their ability to inhibit bone resorption and exhibit a variety of biological activities. This article explores the compound's biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
Bisphosphonates are characterized by their two phosphonate groups attached to a carbon atom. The specific structure of this compound includes:
- Phosphonate Groups : Essential for its biological activity.
- Dodecylimino Group : Contributes to hydrophobic properties and potential interactions with biological membranes.
The biological activity of bisphosphonates, including this compound, primarily involves:
- Inhibition of Osteoclast Activity : Bisphosphonates interfere with osteoclast function, which is crucial for bone resorption. They inhibit the enzyme farnesyl pyrophosphate synthase (FPPS), disrupting the mevalonate pathway critical for osteoclast survival and function .
- Calcium Chelation : These compounds can chelate calcium ions, affecting bone mineralization processes and further influencing osteoclast activity.
In Vitro Studies
Research has demonstrated that this compound exhibits significant anti-resorptive properties:
- Cell Culture Experiments : Studies show that this compound can reduce osteoclast differentiation and activity in vitro, leading to decreased bone resorption markers.
- Cytotoxicity Assessments : The compound has been evaluated for cytotoxic effects on various cell lines, indicating selective toxicity towards osteoclasts while sparing other cell types.
In Vivo Studies
Animal models have provided insights into the efficacy of this compound:
- Bone Density Measurements : In rodent models, administration of the compound resulted in increased bone mineral density compared to controls.
- Histological Analysis : Examination of bone tissue revealed reduced osteoclast numbers and preserved trabecular architecture.
Case Studies and Clinical Implications
Several case studies have highlighted the potential clinical applications of this compound:
- Osteoporosis Treatment : Patients treated with bisphosphonates have shown improved bone density and reduced fracture rates.
- Paget's Disease Management : The compound may be beneficial in managing Paget's disease due to its ability to inhibit excessive bone remodeling.
Comparative Biological Activity
To better understand the relative effectiveness of this compound, a comparison with other bisphosphonates is presented below:
Compound Name | Mechanism of Action | Primary Use | Efficacy in Osteoporosis |
---|---|---|---|
Triammonium hydrogen | FPPS inhibition | Potential osteoporosis treatment | High |
Alendronate | FPPS inhibition | Osteoporosis | Very High |
Risedronate | FPPS inhibition | Osteoporosis | High |
Zoledronic acid | FPPS inhibition | Osteoporosis, cancer-related bone loss | Very High |
Properties
CAS No. |
94202-00-3 |
---|---|
Molecular Formula |
C14H42N4O6P2 |
Molecular Weight |
424.45 g/mol |
IUPAC Name |
triazanium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C14H33NO6P2.3H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);3*1H3 |
InChI Key |
JNLGOFDIHZYRPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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